molecular formula C16H21N5O2S B2649604 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034233-08-2

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2649604
CAS No.: 2034233-08-2
M. Wt: 347.44
InChI Key: NNUJCEQAMFPKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and a propanamide linker connected to a 3-cyclopropyl-6-oxopyridazine moiety. The thiadiazole ring contributes to electron-deficient aromaticity, while the cyclopropane and pyridazinyl-oxo groups introduce steric and electronic complexity. Such structural attributes are common in medicinal chemistry, where thiadiazole derivatives are explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-3-4-5-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-8-12(20-21)11-6-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUJCEQAMFPKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C17H22N4O3S2
  • Molecular Weight : 394.5 g/mol

Structural Features

The compound features a thiadiazole ring and a pyridazine moiety, which are known for their roles in biological activity. The presence of the cyclopropyl group and the butyl substituent may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6dB. subtilis3.125 μg/mL
S. pneumoniae1.56 μg/mL
6hS. aureus0.78 μg/mL
S. epidermidis0.78 μg/mL
6iC. difficile1.56 μg/mL

These findings suggest that the thiadiazole component contributes to the overall bioactivity of the compound through its ability to interact with microbial enzymes or cell structures .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. For example, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines:

  • U937 Cells : Significant antiproliferative activity was noted with IC50 values around 16.23 μM.
  • THP-1 Cells : Lower cytotoxicity compared to standard chemotherapeutics like etoposide.

This suggests that while these compounds can inhibit cancer cell growth, they may offer a more favorable safety profile compared to traditional chemotherapeutics .

The biological activity of thiadiazole derivatives is often attributed to their ability to act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and survival. The SAR studies indicate that modifications on the thiadiazole ring significantly affect bioactivity:

  • Substituents at Position 5 : Altering these groups can enhance or diminish antimicrobial activity.
  • Linker Groups : The presence of thiourea bridges can serve dual roles as linkers and pharmacophores, enhancing target specificity.

Study on Antimicrobial Efficacy

In a study published in PMC, various substituted thiadiazoles were tested against common bacterial pathogens. The results highlighted that certain modifications led to improved efficacy against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the structural diversity within the thiadiazole framework plays a crucial role in determining antimicrobial potency .

Anticancer Screening

Another investigation focused on evaluating the anticancer properties of several thiadiazole derivatives against human cancer cell lines. The findings revealed that compounds with specific functional groups exhibited enhanced cytotoxicity against leukemia and breast cancer cells, suggesting potential pathways for therapeutic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature, particularly those modified at the 5-position of the thiadiazole ring and linked to aromatic or aliphatic groups via acetamide/propanamide chains. Below is a detailed comparison based on synthesis, physical properties, and substituent effects.

Substituent Effects on Physical Properties

Compounds with varying substituents on the thiadiazole ring and phenoxy/aryloxy acetamide chains exhibit distinct melting points and yields (Table 1). For example:

  • 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): The bulky benzylthio group correlates with a high yield (88%) and moderate melting point (133–135°C) .
  • 5g (N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): A shorter ethylthio substituent results in a higher melting point (168–170°C) but slightly lower yield (78%) .

Chain Length and Functional Group Impact

The propanamide linker in the target compound (vs. acetamide in analogs like 5f and 5k ) adds a methylene group, increasing molecular weight and possibly altering conformational flexibility. This modification might influence binding affinity in biological systems, though direct data are unavailable.

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituents (Thiadiazole 5-position) Linker Phenoxy/Aryloxy Group Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio Acetamide 5-Isopropyl-2-methyl 74 132–134
5f Methylthio Acetamide 2-Isopropyl-5-methyl 79 158–160
5g Ethylthio Acetamide 2-Isopropyl-5-methyl 78 168–170
5h Benzylthio Acetamide 2-Isopropyl-5-methyl 88 133–135
5k Methylthio Acetamide 2-Methoxy 72 135–136
Target Butyl Propanamide 3-Cyclopropyl-6-oxopyridazine N/A N/A

Data sourced from . N/A: Not available in provided evidence.

Research Implications and Limitations

While structural analogs suggest that substituent bulkiness and chain length significantly influence physical and synthetic properties, the lack of direct data for the target compound precludes definitive comparisons. Further studies should prioritize synthesizing the compound and evaluating its NMR profile, solubility, and bioactivity relative to established derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.